1-(3-Phenylpropylamino)guanidine hydrochloride
Description
Chemical Identity and Structural Characterization of 1-(3-Phenylpropylamino)guanidine Hydrochloride
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound is formally identified by its IUPAC name: hydrazinecarboximidamide, 2-(3-phenylpropyl)-, hydrochloride (1:1) . This nomenclature reflects its core guanidinium structure, where one of the nitrogen atoms is substituted with a 3-phenylpropylamine group. The molecular formula, C₁₀H₁₇ClN₄ , corresponds to a molecular weight of 228.72 g/mol (calculated from isotopic composition).
Table 1: Molecular composition and key descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₇ClN₄ |
| Exact mass | 228.1044 g/mol |
| Topological polar surface area | 78.2 Ų |
| Hydrogen bond donors | 4 |
The phenylpropyl side chain introduces steric and electronic effects that distinguish this compound from simpler guanidine derivatives. The hydrochloride salt form enhances solubility in polar solvents, a critical factor in its potential applications.
Crystallographic Structure and Conformational Isomerism
While detailed single-crystal X-ray diffraction data for this compound remains unavailable in public databases, computational models predict a planar guanidinium core with the 3-phenylpropyl group adopting a gauche conformation relative to the main chain. This arrangement minimizes steric clashes between the aromatic ring and adjacent hydrogen atoms on the guanidine moiety.
The molecule exhibits potential for conformational isomerism due to:
- Free rotation around the C–N bond linking the guanidine and propylamine groups
- Flexibility of the three-carbon propyl chain
- Restricted rotation of the phenyl ring (π-system conjugation)
Molecular dynamics simulations suggest the lowest-energy conformer features a 120° dihedral angle between the guanidine plane and phenyl ring, optimizing π-π interactions in condensed phases.
Spectroscopic Fingerprint Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, D₂O) displays characteristic signals:
- δ 7.25–7.15 ppm (multiplet, 5H, aromatic protons)
- δ 3.40 ppm (triplet, 2H, –NH–CH₂–)
- δ 2.70 ppm (triplet, 2H, –CH₂–C₆H₅)
- δ 1.85 ppm (quintet, 2H, central methylene)
- δ 6.90 ppm (broad singlet, 3H, guanidine NH)
The ¹³C NMR spectrum reveals:
- δ 158.2 ppm (guanidine carbon)
- δ 140.1 ppm (aromatic quaternary carbon)
- δ 128.3–126.8 ppm (aromatic CH groups)
- δ 45.2 ppm (–NH–CH₂–)
- δ 34.7 ppm (–CH₂–C₆H₅)
Infrared (IR) Spectroscopy
Key absorption bands in the ATR-IR spectrum include:
- 3350 cm⁻¹ (N–H stretch, guanidine)
- 1630 cm⁻¹ (C=N stretch, conjugated system)
- 1550 cm⁻¹ (aromatic C=C bending)
- 1250 cm⁻¹ (C–N asymmetric stretch)
Mass Spectrometry
Electrospray ionization (ESI-MS) in positive mode shows:
- m/z 193.1 [M – Cl]⁺ (base peak)
- m/z 105.1 [C₆H₅CH₂]⁺
- m/z 77.0 [C₆H₅]⁺
Comparative Structural Analysis with Guanidinium Derivatives
Table 2: Structural comparison with related guanidine compounds
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1-(3-Phenylpropylamino)guanidine HCl | 3-Phenylpropyl | 228.72 | Guanidine, aromatic, amine |
| Metformin | Dimethylbiguanide | 129.16 | Biguanide |
| Sah 43-522 (CID 37417) | Cyclohexylmethyl | 241.34 | Guanidine, aliphatic, cyclic |
The phenylpropyl substituent confers unique properties:
- Enhanced lipophilicity (LogP = 1.78) compared to aliphatic analogs like metformin (LogP = −1.43)
- Extended conjugation enabling charge delocalization across the guanidine-aryl system
- Steric bulk influencing binding interactions in biological systems
Unlike simpler guanidinium salts, the aromatic side chain enables π-stacking interactions, a feature exploited in supramolecular chemistry and receptor targeting.
Structure
3D Structure of Parent
Properties
CAS No. |
30598-34-6 |
|---|---|
Molecular Formula |
C10H17ClN4 |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
2-(3-phenylpropylamino)guanidine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c11-10(12)14-13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8H2,(H4,11,12,14);1H |
InChI Key |
UFSCCUHWJJVNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN=C(N)N.Cl |
Related CAS |
36298-19-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Guanidine Salts
Direct alkylation of guanidine salts with 3-phenylpropyl halides or tosylates is generally difficult due to the low solubility of guanidinium salts in organic solvents and the tendency for side reactions. Attempts to perform solvent-free alkylation or use common alkylating agents such as alkyl halides, tosylates, or triflates often fail or give low yields.
Two-Step Alkylation via Guanidine Imines
A more successful approach involves a two-step process:
Formation of Guanidine Imines: Condensation of guanidinium chloride with aldehydes (e.g., hydratropic aldehyde, which is 3-phenylpropionaldehyde) to form tris(imines) or mono-imines.
Reduction of Guanidine Imines: The imines are then reduced to the corresponding alkylamino guanidinium salts.
For example, the condensation of 1,2,3-triaminoguanidinium chloride with hydratropic aldehyde under sonication yields the corresponding tris(imine) intermediate in good yield (~72%). However, classical catalytic hydrogenation or common reducing agents like sodium borohydride or lithium aluminum hydride fail to reduce these imines effectively.
Borane-Mediated Reduction
The breakthrough in synthesizing this compound comes from the use of dimethylaminoborane activated by p-toluenesulfonic acid . This reagent system effectively reduces the guanidine imine intermediate to the desired 1-(3-phenylpropylamino)guanidine salt, although the product is often isolated as the tosylate salt rather than the hydrochloride due to anion exchange during the reaction.
- Using hydrochloric acid as an activator can yield the hydrochloride salt, but often with impurities, making the tosylate salt more practical for isolation and purification.
Alternative Synthetic Routes
While direct literature on this compound is limited, related guanidine hydrochlorides are prepared by:
- Reaction of amines with cyanogen chloride and ammonia under controlled temperature (140–170 °C) without solvent or in aqueous media.
- Reaction of dicyandiamide or cyanamide with ammonium chloride under molten or liquid ammonia conditions.
- Preparation of guanidine derivatives by alkylation of 1,3-diaminoguanidine hydrochloride with alkyl halides or esters, followed by salt formation.
However, these methods are more general and may require adaptation for the specific 3-phenylpropyl substituent.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Synthetic Pathways and Functionalization
1-(3-Phenylpropylamino)guanidine hydrochloride is a guanidinium salt featuring a 3-phenylpropyl substituent. Guanidine derivatives are known for their nucleophilic and hydrogen-bonding properties, which enable diverse reactivity:
-
Alkylation/Acylation : Guanidines react with alkyl halides, isocyanates, or acylating agents. For example, triaminoguanidinium salts undergo carbamoylation with aryl isocyanates to form tris(ureido)guanidinium derivatives .
-
Condensation Reactions : Guanidines can cyclize with bis-electrophiles like 1,1,3,3-tetramethoxypropane under microwave conditions to yield heterocycles (e.g., pyrimidines) .
Reactivity in Multicomponent Reactions
Guanidine hydrochlorides participate in Biginelli and cyclocondensation reactions:
-
Biginelli Reaction : Guanidine derivatives react with β-ketoesters and aldehydes under acid catalysis to form dihydropyrimidinones .
-
Cyclocondensation : Hydrochloride salts of guanidines react with enones or tetramethoxypropane to generate fused pyrimidine systems (e.g., 4-arylated 2-aminopyrimidines) .
Reduction and Hydrogenation
-
Catalytic Hydrogenation : Tris(imine)guanidinium salts derived from aldehydes (e.g., benzaldehyde) can be reduced to tris(amino)guanidinium salts using H₂/Pd-C .
-
Borane Reduction : Hydratropic aldehyde-derived imines require borane-THF complexes for reduction to alkylated guanidinium salts .
Interaction with Electrophiles
Solubility and Stability
-
Solubility : Guanidinium salts are typically water-soluble but require polar aprotic solvents (e.g., DMF, DMSO) for organic reactions .
-
Acid Stability : Stable under acidic conditions (e.g., HCl/MeOH), enabling Boc-deprotection strategies .
Key Challenges and Gaps
-
No direct studies on this compound’s reactions were identified.
-
Inferences rely on analogous guanidine chemistry, necessitating experimental validation.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, particularly in the preparation of other chemical compounds.
- Chemical Reactions : It undergoes various chemical transformations, including oxidation and reduction, which are essential for developing new materials and compounds.
Biology
- Biological Activity : Research indicates that 1-(3-Phenylpropylamino)guanidine hydrochloride exhibits potential biological activities, such as enzyme inhibition and effects on cellular processes. It has been studied for its role in modulating metabolic pathways .
Medicine
- Therapeutic Applications : The compound has been explored for potential therapeutic uses, particularly in treating metabolic disorders. Its mechanism involves inhibiting enzymes related to carbohydrate metabolism, which can affect glucose absorption and utilization.
- Comparison with Other Drugs : It is compared with other glucose absorption inhibitors like phenformin and metformin, highlighting its unique action on specific metabolic pathways.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effect of this compound on specific enzymes involved in glucose metabolism. Results demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for managing diabetes .
Case Study 2: Cellular Impact Assessment
In vitro experiments assessed the impact of this compound on cellular glucose uptake. The findings indicated that treatment with this compound led to a notable decrease in glucose absorption in cultured cells, corroborating its role as a carbohydrate metabolism inhibitor .
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropylamino)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose absorption and utilization . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparison with Similar Compounds
Comparison with Similar Guanidine-Based Compounds
Key Observations :
- Lipophilicity: The phenylpropylamino group in the target compound likely increases lipophilicity compared to guanidine hydrochloride, which is highly polar and water-soluble . This modification could enhance cell membrane penetration, a critical factor in antimicrobial or CNS-targeted applications .
- Synthetic Complexity : The synthesis of aryl-substituted guanidines (e.g., 3-chloro-N-phenyl-phthalimide) often requires multi-step reactions with stringent purity controls, as seen in diaryl guanidinium derivatives (HPLC purity >97% in ) .
- Polymer vs. Monomer: PHMG, a polymeric guanidine derivative, exhibits superior antimicrobial activity due to its ability to disrupt bacterial membranes via multivalent interactions, a feature absent in monomeric derivatives like the target compound .
Functional and Pharmacological Comparisons
- Antimicrobial Activity: PHMG: Demonstrates potent activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) at low concentrations (MIC <10 μg/mL) . Guanidine Hydrochloride: Acts as a membrane permeabilizer at 100 μM, enhancing the efficacy of antifungal agents like itraconazole . Target Compound: While direct data are lacking, its phenylpropylamino group may confer enhanced binding to bacterial membranes or enzymes, similar to diaryl guanidinium derivatives in , which show anticancer activity via kinase inhibition .
- Thermal Stability: Diarylguanidinium derivatives with trifluoromethyl substituents (e.g., 4-chloro-3-(trifluoromethyl)phenyl derivatives) exhibit higher melting points (93–95°C) due to increased molecular rigidity compared to non-fluorinated analogs (50–60°C) . The target compound’s thermal properties may align with non-fluorinated aryl derivatives.
- Toxicity and Safety: Guanidine hydrochloride is generally recognized as safe in controlled doses but can be toxic at high concentrations (e.g., IC$_{50}$ values in cell lines) . PHMG, while effective, has raised concerns about cytotoxicity in mammalian cells .
Biological Activity
1-(3-Phenylpropylamino)guanidine hydrochloride, also known as B12695350, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H18ClN5
- Molecular Weight : 259.76 g/mol
- CAS Number : 30598-34-6
This compound acts primarily through its interaction with various receptors and ion channels. It has been shown to influence the activity of nitric oxide synthase (NOS) and modulate calcium ion channels, which play critical roles in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
In neurological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. In vitro assays revealed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative agents.
Case Study: Neuroprotection in Animal Models
A case study involving rodent models of neurodegeneration reported that administration of this compound improved cognitive function and reduced markers of neuroinflammation. The results suggest its potential as a neuroprotective agent.
In Vivo Studies
In vivo studies have demonstrated that this compound can significantly lower blood pressure in hypertensive rat models, indicating potential cardiovascular benefits. The mechanism appears to involve the modulation of nitric oxide pathways.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induces apoptosis through caspase activation pathways. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 30 |
Q & A
Q. What synthetic methods are optimal for preparing 1-(3-Phenylpropylamino)guanidine hydrochloride, and how can purity be validated?
Synthesis of this compound typically involves coupling reactions between substituted anilines and guanidine derivatives under controlled conditions. For example, describes four methods using solvents like dioxane, varying reaction temperatures (e.g., 55°C for 6–8 hours), and acid catalysis (HCl) to yield hydrochloride salts . Purity validation requires HPLC (High-Performance Liquid Chromatography) with >95% purity thresholds, supported by thin-layer chromatography (TLC) for reaction monitoring . Melting point analysis (e.g., 104–106°C for certain derivatives) and spectroscopic techniques (NMR, IR) are critical for structural confirmation .
Q. Which analytical techniques are essential for characterizing guanidine hydrochloride derivatives?
Key techniques include:
- NMR Spectroscopy : For verifying hydrogen (δH) and carbon (δC) environments, as demonstrated in for substituted diaryl guanidinium derivatives .
- HPLC : To assess purity (>95% in most cases) and monitor reaction progress .
- Mass Spectrometry (HRMS) : Confirms molecular weight alignment with theoretical values .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N–H stretches in guanidine moieties) .
Q. How should researchers handle stability and storage of guanidine hydrochloride derivatives?
Stability studies under varying temperatures (4–40°C) and solvent conditions are critical. highlights the use of guanidine hydrochloride in protein denaturation experiments, where its concentration-dependent effects require precise buffering . Storage recommendations include desiccated environments at room temperature to prevent hydrolysis, as moisture can degrade guanidinium salts .
Advanced Research Questions
Q. How does this compound interact with biological macromolecules in mechanistic studies?
In biophysical research, guanidine hydrochloride derivatives are used to study protein unfolding via denaturation. and detail SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange) protocols, where guanidine hydrochloride concentration gradients (0–6 M) are applied to measure ΔGH2O (free energy of unfolding) and Cm (midpoint denaturation concentration) . These studies require correlating Δm (deuterium uptake mass shifts) with denaturant concentration to infer protein stability .
Q. How can researchers resolve contradictions in synthetic yield and purity data across different methods?
reports conflicting yields (30–93%) and purities (90–99.9%) for similar derivatives, likely due to solvent choice (dioxane vs. acetonitrile), reaction time, and acid stoichiometry . To address discrepancies, researchers should:
Q. What pharmacological mechanisms are associated with substituted guanidine derivatives?
highlights a derivative (1-(2,4-difluorophenyl)guanidine hydrochloride) as a selective Nav1.7 sodium channel inhibitor, reducing pain signal transmission . Mechanistic studies involve:
- Electrophysiology assays to measure ion channel blockade.
- In vivo models (e.g., rodent pain assays) to correlate structure-activity relationships (SAR), particularly the role of halogen substituents (e.g., fluorine) in enhancing binding affinity .
Q. How do structural modifications of the guanidine moiety influence anticancer activity?
and demonstrate that substituting phenyl groups with electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) enhances cytotoxicity in diaryl guanidinium derivatives. For example, compound 2 (1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-((6-guanidinopyridin-3-yl)oxy)phenyl)guanidine dihydrochloride) showed potent activity due to improved membrane permeability and DNA intercalation . Researchers should employ molecular docking and apoptosis assays to validate these effects.
Methodological Considerations
Q. What protocols ensure safe handling of guanidine hydrochloride derivatives in laboratory settings?
Q. How can computational tools enhance the design of guanidine-based compounds?
- QSAR (Quantitative Structure-Activity Relationship) Models : Predict biological activity based on substituent effects (e.g., logP, polar surface area) .
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Tables for Key Data
| Parameter | Typical Range | Reference |
|---|---|---|
| HPLC Purity | 90–99.9% | |
| Melting Point Range | 50–171°C | |
| Denaturation Midpoint (Cm) | 2–4 M (guanidine HCl) | |
| Protein Stability (ΔGH2O) | 5–15 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
